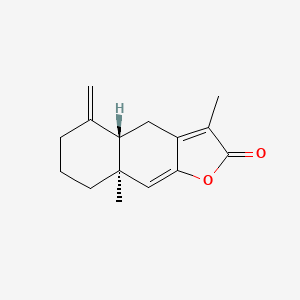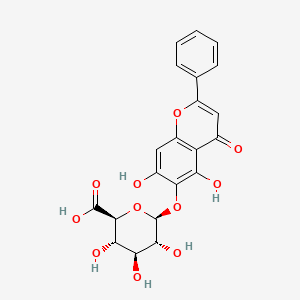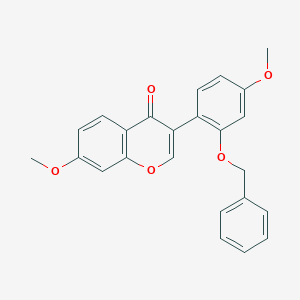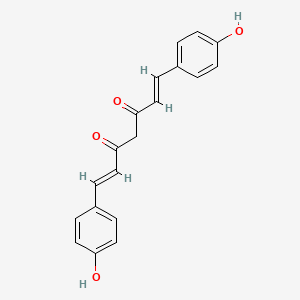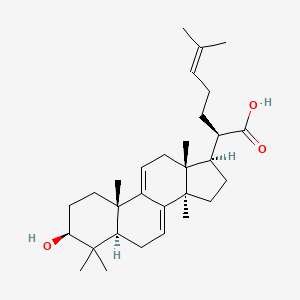
3-Dehydrotrametenolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos . It is known to be a lactate dehydrogenase (LDH) inhibitor . DTA promotes adipocyte differentiation in vitro and acts as an insulin sensitizer in vivo . It also induces apoptosis and has anticancer activity .
Molecular Structure Analysis
The molecular formula of 3-Dehydrotrametenolic acid is C30H46O3 . The IUPAC name is (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid .Physical And Chemical Properties Analysis
The molecular weight of 3-Dehydrotrametenolic acid is 454.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass is 454.34469533 g/mol .科学的研究の応用
Skin Barrier Function Enhancement
DTA has been found to have significant effects on skin barrier function . It increases the microRNA (mRNA) expression of natural moisturizing factor-related genes, such as HAS-2, HAS-3, and AQP3 in HaCaT cells . This suggests that DTA could be a promising ingredient in cosmetics for moisturizing and increased skin barrier function .
Keratinocyte Differentiation
DTA upregulates the mRNA expression of various keratinocyte differentiation markers, including TGM-1, involucrin, and caspase-14 . This indicates that DTA could play a crucial role in the process of keratinocyte differentiation, which is essential for the formation of the skin barrier .
Anti-Inflammatory Effects
Several studies have reported the anti-inflammatory effects of DTA . This suggests that DTA could be used in the treatment of inflammatory conditions, although more research is needed in this area.
Antidiabetic Effects
DTA has been reported to have antidiabetic effects . It can reduce hyperglycemia in mouse models of noninsulin-dependent diabetes mellitus (NIDDM) and act as an insulin sensitizer . This suggests potential applications of DTA in the management and treatment of diabetes.
Regulatory Mechanisms in Skin Cells
The regulatory effects of DTA on skin hydration and keratinocyte differentiation are mediated by the MAPK/AP-1 and IκBα/NF-κB pathways . This provides insights into the molecular mechanisms underlying the beneficial effects of DTA on skin health.
Potential Use in Cosmetics
Given its beneficial effects on skin hydration, keratinocyte differentiation, and skin barrier function, DTA could be a promising ingredient in cosmetics .
作用機序
Target of Action
3-Dehydrotrametenolic acid primarily targets Caspase-3 and Lactate Dehydrogenase (LDH) . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis, while LDH plays a significant role in the conversion of lactate to pyruvate, an essential step in cellular respiration.
Mode of Action
3-Dehydrotrametenolic acid induces apoptosis through the Caspase-3 pathway . It also acts as an LDH inhibitor , which can influence cellular respiration and energy production. Furthermore, it has been found to promote adipocyte differentiation in vitro .
Biochemical Pathways
The compound’s interaction with Caspase-3 leads to the induction of apoptosis, a biochemical pathway that results in programmed cell death . By inhibiting LDH, 3-Dehydrotrametenolic acid can potentially disrupt normal cellular respiration and energy production .
Pharmacokinetics
It’s known that the compound is isolated from the sclerotium of poria cocos , suggesting it may be bioavailable through oral consumption as part of traditional medicine practices
Result of Action
3-Dehydrotrametenolic acid has been shown to have anti-tumor activity , anti-inflammatory effects , and anti-diabetic effects . Its induction of apoptosis could contribute to its anti-tumor activity, while its interaction with biochemical pathways could underlie its anti-inflammatory and anti-diabetic effects.
将来の方向性
特性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLAAZRZNKRRY-GIICLEHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dehydrotrametenolic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




